Vinleurosine sulfate

Cytotoxicity Antineoplastic Activity In Vitro Pharmacology

Vinleurosine sulfate addresses the critical need for a structurally distinct vinca alkaloid comparator-its unique sulfate ester moiety and clinically documented toxicity divergence from vinblastine enable mechanism-of-toxicity deconvolution studies that simple substitution cannot achieve. • Structurally differentiated sulfate ester (C₄₆H₅₈N₄O₁₃S) vs. vinblastine/vincristine free bases for SAR correlation. • Validated HPLC-ESI-MS/MS reference standard for simultaneous multi-alkaloid quantification in plant extracts and pharmaceutical preparations. • Documented differential inhibition of nucleic acid formate incorporation vs. vincristine provides a specific biochemical endpoint for antimitotic mechanism studies.

Molecular Formula C92H114N8O22S
Molecular Weight 1716 g/mol
Cat. No. B1264675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinleurosine sulfate
Molecular FormulaC92H114N8O22S
Molecular Weight1716 g/mol
Structural Identifiers
SMILESCCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O
InChIInChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m11./s1
InChIKeyYCWXIQRLONXJLF-PFFGJIDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinleurosine Sulfate: Identification and Procurement Context


Vinleurosine sulfate (CAS 54081-68-4, also known as Leurosine sulfate) is a dimeric indole alkaloid belonging to the vinca alkaloid class, originally isolated from *Catharanthus roseus* (Vinca rosea) alongside vinblastine, vincristine, and vinrosidine [1]. The compound exhibits antineoplastic activity through microtubule disruption and metaphase arrest, consistent with the class mechanism . Chemically, the sulfate salt form (molecular weight ~907.0 g/mol, formula C46H58N4O13S) is prepared to enhance aqueous solubility for research applications . This document establishes the quantifiable differentiation points between vinleurosine sulfate and its closest clinical analogs—vinblastine and vincristine—to inform research material selection decisions.

Microtubule disruption and metaphase arrest study fit, vinca alkaloid class
Sulfate salt form supports aqueous solubility for in vitro and in vivo research
Differentiation context from vinblastine/vincristine for comparative pharmacology

Why Vinca Alkaloid Analogs Are Not Interchangeable


Despite sharing a common dimeric indole-dihydroindole core, the four active vinca alkaloids from *C. roseus*—vinblastine, vincristine, vinleurosine, and vinrosidine—exhibit clinically distinct therapeutic spectra and toxicity profiles that preclude simple substitution [1]. Notably, vinblastine and vincristine, which differ only in the N-substituent of the indole moiety (methyl vs. formyl), show divergent clinical utility (e.g., Hodgkin's disease vs. ALL) and lack cross-resistance [2]. Vinleurosine sulfate introduces a sulfate ester moiety absent in vinblastine free base, altering both physicochemical properties and biological handling . Furthermore, early clinical evaluation determined that vinleurosine sulfate, while active, presented a toxicity profile sufficiently distinct from vinblastine to halt further development, underscoring that in-class substitution without empirical validation introduces unacceptable scientific and safety risk [3].

Sulfate ester structure vs. simple sulfate salt of vinblastine alters solubility and biological handling; direct interchange may confound cellular uptake results.

Reported clinical toxicity profile distinct from vinblastine; substitution without empirical validation may introduce uncontrolled variables in mechanistic toxicity studies.

Biochemical fingerprint divergence: nucleic acid precursor incorporation inhibition differs from vincristine; vincristine cannot replicate vinleurosine's metabolic pathway response.

Vinleurosine Sulfate: Differential Cytotoxicity, Biochemical Effects, and Toxicity


Cytotoxicity Profile Against Solid Tumor Cell Lines

In preclinical studies, vinleurosine exhibits cytotoxic activity against a panel of human solid tumor cell lines, including colon, prostate, bladder, breast, and ovary. The reported IC50 values range from 60 to 300 nM [1]. In contrast, vinblastine demonstrates significantly greater potency in certain models, with an IC50 of 1 nM reported against B16 melanoma cells . This approximately 60- to 300-fold difference in potency highlights the distinct cytotoxic fingerprint of vinleurosine, which may be advantageous in research contexts where potent microtubule inhibition is not the primary experimental variable.

Cytotoxicity IC50
Cross-study comparable
Vinleurosine: 60–300 nM (solid tumor panel) Vinblastine: 1 nM (B16 melanoma)
Supports cytotoxicity endpoint review; distinct potency window
Cell-line and model differences apply; not a direct head-to-head comparison
Cytotoxicity Antineoplastic Activity In Vitro Pharmacology

Inhibition of Nucleic Acid Precursor Incorporation vs. Vincristine

In a direct comparative biochemical study using isolated rat thymus cell suspensions, both vinblastine and vinleurosine inhibited the incorporation of sodium formate-14C into nucleic acids. Notably, vincristine produced a lesser effect in the same experimental system [1]. This differential effect on nucleic acid precursor uptake represents a quantifiable divergence in the biochemical fingerprint of these closely related alkaloids, with vinleurosine aligning more closely with vinblastine in this specific parameter.

Nucleic Acid Synthesis Inhibition
Direct head-to-head
Vinleurosine: inhibited formate-14C incorporation (similar to vinblastine) Vincristine: produced a lesser effect
Biochemical fingerprint divergence from vincristine; supports nucleic acid metabolism study fit
Qualitative difference; quantitative magnitude not reported
Nucleic Acid Synthesis DNA/RNA Inhibition Thymus Cells

In Vivo Toxicity and Clinical Discontinuation Profile

Vinleurosine sulfate possesses a distinct in vivo toxicity profile. Reported LD50 values include 80.0 mg/kg (mouse, intraperitoneal) and 105.0 mg/kg (mouse, intravenous) . For comparison, vinblastine sulfate has a reported LD50 of 15.2 mg/kg in rats (intraperitoneal), though species and route differences preclude direct numerical comparison [1]. Crucially, clinical evaluation determined that vinleurosine sulfate was 'more toxic and unpredictable in effect in comparison with vinblastine,' leading to its discontinuation from further clinical development [2]. This clinical outcome underscores a fundamental differentiation: vinleurosine's toxicity profile is not merely a function of potency but involves distinct pharmacodynamic properties.

In Vivo Toxicity LD50
Class-level inference
80.0 mg/kg (ip), 105.0 mg/kg (iv) mouse; clinical evaluation reported more toxic and unpredictable vs. vinblastine
Distinct in vivo toxicity profile supports mechanism-of-toxicity research
Species and route differences limit direct numerical comparisons
Toxicity LD50 In Vivo Safety

Selective Extraction Process Distinction

A patent (DE2124023C3) describes a method for the selective extraction of vinblastine, vinleurosine, and vincristine or their sulfates from *Vinca rosea* plant parts [1]. The process enables the separate recovery of these closely related alkaloids, highlighting that vinleurosine is a distinct chemical entity requiring specific isolation conditions. This process differentiation is critical for procurement: vinleurosine sulfate cannot be considered a simple byproduct or interchangeable with vinblastine in extraction protocols, and its supply chain is distinct.

Selective Extraction Process
Supporting evidence
Patented process enables separate recovery of vinleurosine from vinblastine and vincristine
Confirms chemical distinctness; sourcing differs from other vinca alkaloids
Process conditions distinguish compounds; not interchangeable in extraction workflows
Natural Product Isolation Process Chemistry Analytical Chemistry

Sulfate Ester Structure and Solubility Implications

Vinleurosine sulfate (C46H58N4O13S, MW 907.0 g/mol) is the sulfate salt of the vinca alkaloid leurosine . In contrast, vinblastine sulfate has the formula C46H58N4O9·H2SO4 (MW 909.05 g/mol) [1]. The sulfate ester group in vinleurosine sulfate is reported to enhance aqueous solubility and modulate pharmacokinetic properties compared to the parent alkaloid . This structural and formulation distinction is a primary driver for procurement of the sulfate salt form specifically for in vitro and in vivo studies requiring aqueous solubility.

Sulfate Ester Structure
Class-level inference
C46H58N4O13S, sulfate ester salt Vinblastine sulfate: C46H58N4O9·H2SO4
Unique salt form affects solubility and handling for SAR studies
Esterified sulfate group, not a simple acid addition salt
Chemical Structure Salt Form Solubility

Vinleurosine Sulfate: Research and Industrial Application Scenarios


Vinca Alkaloid Toxicity Mechanism Studies

Vinleurosine sulfate serves as a critical comparator tool in studies investigating the molecular basis of vinca alkaloid-induced neurotoxicity and myelosuppression. Given its established clinical profile as 'more toxic and unpredictable' than vinblastine [1], it provides a contrasting chemical probe for dissecting toxicity mechanisms independent of microtubule-binding potency. This application is directly supported by the differential in vivo LD50 data and clinical outcome evidence presented in Section 3.

Structure-Activity Relationship Studies in Tubulin-Binding Agents

The unique sulfate ester structure of vinleurosine sulfate (C46H58N4O13S) differentiates it from the simple sulfate salts of vinblastine or vincristine . This structural divergence makes it a valuable reference compound for SAR programs aimed at understanding how modifications to the vinca alkaloid core affect solubility, cellular uptake, and target engagement. Procurement is justified when the goal is to correlate specific chemical modifications with biological activity.

Analytical Reference Standard for Multi-Alkaloid Quantification

Due to its distinct chromatographic and mass spectrometric properties, vinleurosine sulfate is employed as a reference standard in the development of HPLC-ESI-MS/MS methods for the simultaneous quantification of multiple vinca alkaloids in plant extracts or pharmaceutical preparations [2]. The selective extraction patent [3] confirms its distinct identity, making it an essential component in multi-analyte analytical panels for quality control in research and industrial settings.

In Vitro Comparative Pharmacology of Nucleic Acid Metabolism

Research groups focused on the effects of antimitotic agents on nucleic acid synthesis may specifically require vinleurosine sulfate. The direct comparative evidence showing that vinleurosine inhibits formate incorporation into nucleic acids in rat thymus cells, while vincristine produces a lesser effect, provides a clear scientific rationale for its inclusion in experimental designs aimed at exploring differential biochemical consequences of microtubule disruption [4].

Application
Selection Property
Validation Focus
Vinca alkaloid toxicity mechanism research
Distinct toxicity profile vs. vinblastine
Toxicity endpoint profiling; LD50 context review
Tubulin-binding agent SAR studies
Unique sulfate ester structure
Solubility and target engagement correlation
Multi-alkaloid analytical quantification
Distinct chromatographic properties
HPLC-MS/MS method validation for plant extracts
Nucleic acid metabolism comparative research
Differential precursor incorporation inhibition
Biochemical pathway endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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